p-Methylbenzenebutyric acid methyl ester
Overview
Description
p-Methylbenzenebutyric acid methyl ester is an organic compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.2542 g/mol . It is a methyl ester derivative of 4-(4-tolyl)butanoic acid, characterized by the presence of a tolyl group attached to the butanoic acid chain. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Methylbenzenebutyric acid methyl ester typically involves the esterification of 4-(4-tolyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-(4-Tolyl)butanoic acid+MethanolAcid Catalyst4-(4-Tolyl)butanoic acid methyl ester+Water
Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
p-Methylbenzenebutyric acid methyl ester undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 4-(4-Tolyl)butanoic acid and methanol.
Reduction: 4-(4-Tolyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
p-Methylbenzenebutyric acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of p-Methylbenzenebutyric acid methyl ester depends on the specific reactions it undergoes. For example, in hydrolysis, the ester is protonated by an acid catalyst, making it more susceptible to nucleophilic attack by water, leading to the formation of the corresponding acid and methanol . In reduction reactions, the ester group is reduced to an alcohol by the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
Methyl acetoacetate: Another methyl ester with a similar structure but different functional groups.
Butanoic acid, methyl ester: A simpler ester with a shorter carbon chain.
Uniqueness
p-Methylbenzenebutyric acid methyl ester is unique due to the presence of the tolyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
methyl 4-(4-methylphenyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10-6-8-11(9-7-10)4-3-5-12(13)14-2/h6-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYCVUAUOUCQAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179042 | |
Record name | 4-(4-Tolyl)butanoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24306-23-8 | |
Record name | 4-(4-Tolyl)butanoic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024306238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Tolyl)butanoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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